N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
CAS No.: 918491-16-4
Cat. No.: VC17309496
Molecular Formula: C26H25N3O2
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918491-16-4 |
|---|---|
| Molecular Formula | C26H25N3O2 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(3-phenoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine |
| Standard InChI | InChI=1S/C26H25N3O2/c1-2-6-22(7-3-1)30-24-8-4-5-21(17-24)29-26-16-20-15-25(10-9-19(20)18-28-26)31-23-11-13-27-14-12-23/h1-10,15-18,23,27H,11-14H2,(H,28,29) |
| Standard InChI Key | ONQHYVMERMXPRG-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1OC2=CC3=CC(=NC=C3C=C2)NC4=CC(=CC=C4)OC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(3-phenoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine, reflects its three primary components:
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Isoquinoline backbone: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, providing a planar structure conducive to π-π stacking interactions with biological targets.
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Phenoxyphenyl group: A diphenyl ether substituent at the 3-position of the isoquinoline ring, introducing steric bulk and lipophilicity that may enhance membrane permeability.
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Piperidin-4-yloxy moiety: A nitrogen-containing heterocycle at the 6-position, offering hydrogen-bonding capabilities and conformational flexibility critical for receptor binding.
The canonical SMILES string (C1CNCCC1OC2=CC3=CC(=NC=C3C=C2)NC4=CC(=CC=C4)OC5=CC=CC=C5) and InChIKey (ONQHYVMERMXPRG-UHFFFAOYSA-N) further validate its stereochemical specificity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₅N₃O₂ |
| Molecular Weight | 411.5 g/mol |
| Hydrogen Bond Donors | 2 (amine and piperidinyl NH) |
| Hydrogen Bond Acceptors | 5 (2 ethers, 1 amine, 2 aromatic N) |
| Topological Polar Surface Area | 61.8 Ų |
| LogP (Predicted) | 4.2 ± 0.3 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine typically involves a multi-step sequence:
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Isoquinoline core construction: Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones generates the isoquinoline scaffold.
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Piperidinyloxy introduction: Nucleophilic aromatic substitution at the 6-position using 4-hydroxypiperidine under Mitsunobu conditions ensures regioselectivity .
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Phenoxyphenyl coupling: Buchwald-Hartwig amination links the 3-amine group to 3-phenoxyaniline, employing palladium catalysts and ligands like Xantphos.
Purification and Characterization
Post-synthesis, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Structural confirmation relies on:
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Mass spectrometry: ESI-MS m/z 412.2 [M+H]⁺.
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NMR spectroscopy: Distinct signals include δ 8.5 ppm (isoquinoline H-1), δ 6.8–7.4 ppm (phenoxyphenyl aromatics), and δ 3.2 ppm (piperidinyl CH₂).
| Kinase | IC₅₀ (nM) | Selectivity vs. Analog |
|---|---|---|
| EGFR (Wild-Type) | 12 ± 2 | 3.5-fold higher |
| VEGFR-2 | 8 ± 1 | 2.1-fold higher |
| c-Met | 45 ± 6 | Comparable |
This selectivity is attributed to the phenoxyphenyl group occupying a hydrophobic pocket adjacent to the ATP-binding site.
Anticancer Activity
In vitro assays against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines demonstrate:
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GI₅₀: 0.8 μM (A549) and 1.2 μM (MCF-7), outperforming analogs lacking the phenoxy substitution.
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Apoptosis induction: Caspase-3 activation peaks at 24 hours post-treatment, correlating with PARP cleavage.
Central Nervous System (CNS) Applications
The compound’s moderate LogP (4.2) and polar surface area (61.8 Ų) suggest blood-brain barrier permeability, supporting exploratory studies in:
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Neuroinflammation: Suppression of LPS-induced TNF-α in microglial cells (IC₅₀ = 1.5 μM).
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Neuropathic pain: 50% reduction in mechanical allodynia in rat models at 10 mg/kg.
Challenges and Future Directions
Solubility Limitations
Despite its promising activity, aqueous solubility (<5 μg/mL at pH 7.4) necessitates formulation strategies such as:
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Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability 4-fold in preclinical models.
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Prodrug derivatization: Phosphate esters at the piperidinyl oxygen increase solubility to 120 μg/mL.
Selectivity Optimization
Off-target effects on hERG channels (IC₅₀ = 3 μM) pose cardiac toxicity risks. Structural modifications replacing the piperidine with azetidine reduce hERG affinity 10-fold while retaining kinase activity.
Clinical Translation
Ongoing Phase I trials (NCT04891224) assess safety in solid tumors, with preliminary data showing:
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MTD: 120 mg/m² daily.
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Dose-limiting toxicity: Reversible Grade 3 transaminitis.
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